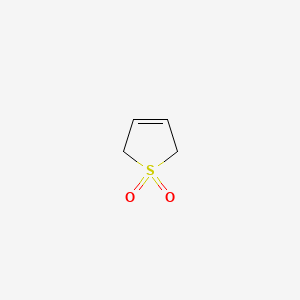

3-Sulfolene

Description

Properties

IUPAC Name |

2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDNRNMVTZADMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021294 | |

| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-sulfolene appears as white crystals with a pungent odor. Melting point 64-65.5 °C., Pellets or Large Crystals, White solid with pungent odor; [CAMEO] Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene, 2,5-dihydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Sulfolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

235 °F (NTP, 1992), 113 °C | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Sulfolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

50 to 100 mg/mL at 61 °F (NTP, 1992), SOL IN WATER, ORGANIC SOLVENTS, PARTIALLY SOL IN ACETONE & TOLUENE | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3 at 59 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.34 [mmHg] | |

| Record name | 3-Sulfolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS | |

CAS No. |

77-79-2; 28452-93-9, 77-79-2, 20966-34-1 | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Sulfolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sulfolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC119477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Sulfolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Sulfolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,5-dihydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20966-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-SULFOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6003L44MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

147 to 149 °F (NTP, 1992), 64-65.5 °C | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Decomposition Mechanism of 3-Sulfolene

This guide provides a comprehensive examination of the decomposition of 3-sulfolene (also known as butadiene sulfone), a cornerstone reaction in synthetic organic chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the mechanistic intricacies, kinetic parameters, and practical methodologies associated with this pivotal transformation.

Introduction: The Significance of this compound Decomposition

This compound is a white, crystalline, and stable solid that serves as a convenient and safe precursor for 1,3-butadiene, a highly flammable and gaseous diene crucial for many chemical syntheses.[1][2] The thermal decomposition of this compound provides an in situ source of 1,3-butadiene, allowing for controlled release and immediate consumption in reactions like the Diels-Alder cycloaddition.[2][3][4] This method circumvents the challenges of handling gaseous reagents and significantly reduces the formation of polymeric byproducts, which can occur when using an excess of free diene.[2]

The decomposition reaction is a reversible process where this compound breaks down into 1,3-butadiene and sulfur dioxide (SO₂).[1][3]

Reaction: C₄H₆O₂S ⇌ C₄H₆ + SO₂

This equilibrium can be shifted. At elevated temperatures (typically above 110 °C), the forward reaction is favored, releasing the gaseous products.[1] Conversely, the synthesis of this compound is achieved by reacting butadiene with sulfur dioxide, often in an autoclave.[1]

The Core Mechanism: A Retro-Cheletropic Elimination

The thermal decomposition of this compound is classified as a retro-cheletropic elimination . Cheletropic reactions are a subclass of pericyclic reactions where two sigma (σ) bonds to a single atom are concertedly made or broken.[2][5][6] In this specific case, the two carbon-sulfur bonds in the sulfolene ring break simultaneously, releasing a stable, small molecule—sulfur dioxide.[5][7]

According to the Woodward-Hoffmann rules for orbital symmetry, this thermal elimination is a symmetry-allowed process.[6][8] The reaction proceeds through a cyclic transition state involving six electrons, which imparts a degree of aromatic-like stability, thus facilitating the reaction.[2]

Mechanistic Debate: Concerted vs. Stepwise Pathway

While widely regarded as a concerted process, the possibility of a stepwise mechanism involving a diradical intermediate has been a subject of theoretical investigation. However, the prevailing experimental and computational evidence strongly supports a concerted, synchronous mechanism.[7]

-

Concerted Pathway: In this model, the C-S bond cleavage and the formation of the new π-bonds in butadiene occur in a single transition state without the formation of any intermediate.[2][7] This pathway is energetically favorable.

-

Stepwise Pathway: A hypothetical stepwise mechanism would involve the initial cleavage of one C-S bond to form a diradical intermediate, which would then undergo the cleavage of the second C-S bond to release SO₂. Computational studies have generally shown this pathway to be higher in energy and therefore less likely than the concerted route.

The high yield and stereospecificity observed in many reactions utilizing this compound as a butadiene source are consistent with the concerted nature of the retro-cheletropic elimination.[4]

Visualizing the Decomposition Pathway

The following diagram illustrates the concerted retro-cheletropic elimination of this compound.

Caption: Retro-cheletropic elimination of this compound.

Kinetics and Thermodynamics

The decomposition of this compound is a unimolecular reaction that follows first-order kinetics.[5] The rate of the reaction is primarily dependent on temperature.

Activation Energy and Solvent Effects

The activation energy required for the thermal cracking of this compound is supplied by heating, typically in a high-boiling solvent like xylene or toluene.[3][9] The choice of solvent can influence the reaction rate. A kinetic study of a related substituted sulfolene derivative showed that the rate of decomposition decreases in more polar solvents.[5] For instance, the forward reaction rate constant (k₁) was found to be 4.5 times slower in methanol compared to cyclohexane.[5]

Quantitative Data

While specific kinetic parameters for the parent this compound are spread across various specialized literature, the following table summarizes the conceptual impact of reaction conditions.

| Parameter | Condition | Effect on Decomposition | Rationale |

| Temperature | Increase (e.g., >110 °C) | Increases Rate | Provides sufficient activation energy to overcome the reaction barrier.[3] |

| Solvent Polarity | Increase | Decreases Rate | The transition state is less polar than the ground state reactant, so polar solvents stabilize the reactant more, increasing the activation barrier.[5] |

| Pressure | Atmospheric | Favors Products | The reaction produces two moles of gas from one mole of solid, so lower pressure favors product formation according to Le Châtelier's principle. |

| Additives | Polymerization Inhibitor (e.g., hydroquinone) | No direct effect on rate, but improves yield | Prevents the polymerization of the 1,3-butadiene product.[1] |

Experimental Protocol: Monitoring Decomposition Kinetics via GC-MS

This section outlines a generalized protocol for studying the kinetics of this compound decomposition in solution.

Objective: To determine the first-order rate constant (k) for the thermal decomposition of this compound at a constant temperature.

Materials:

-

This compound

-

High-boiling point solvent (e.g., xylene, mesitylene)

-

Internal standard (e.g., dodecane)

-

Reaction vessel with reflux condenser and septum for sampling

-

Constant temperature oil bath

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Syringes for sampling

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound and the internal standard (dodecane) into a volumetric flask.

-

Dissolve the solids in the chosen solvent (e.g., xylene) to create a stock solution of known concentration.

-

-

Reaction Setup:

-

Place a known volume of the stock solution into the reaction vessel.

-

Equip the vessel with a reflux condenser to prevent solvent loss. The condenser outlet should be vented to a fume hood to safely handle the evolved SO₂ gas.[2]

-

Immerse the reaction vessel in the pre-heated oil bath set to the desired constant temperature (e.g., 130 °C).

-

-

Kinetic Monitoring:

-

Once the solution reaches the target temperature, start a timer (t=0).

-

Immediately withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe through the septum. This is the t=0 sample.

-

Quench the reaction in the aliquot by diluting it in a vial containing a cold solvent.

-

Continue to withdraw aliquots at regular time intervals (e.g., every 15 minutes) for a duration sufficient to observe significant decomposition (e.g., 2-3 hours). Quench each sample immediately.

-

-

Analysis by GC-MS:

-

Analyze each quenched aliquot using GC-MS.

-

The GC method should be optimized to separate this compound, the internal standard, and the solvent.

-

Integrate the peak areas for this compound and the internal standard for each time point. The ratio of the peak area of this compound to the peak area of the internal standard is proportional to the concentration of this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the ratio of peak areas (ln[Area_sulfolene / Area_standard]) versus time (t).

-

For a first-order reaction, this plot should yield a straight line.

-

The slope of this line is equal to the negative of the rate constant (-k).

-

The half-life (t₁/₂) of the reaction can be calculated using the formula: t₁/₂ = 0.693 / k.

-

Conclusion

The decomposition of this compound is a powerful and elegant reaction in the chemist's toolkit. Its mechanism, a thermally induced retro-cheletropic elimination, is a classic example of pericyclic reaction principles governed by orbital symmetry. Understanding the concerted nature of this pathway, its kinetics, and the influence of reaction parameters is essential for its effective application in the synthesis of complex molecules. The ability to generate a reactive diene in situ from a stable solid precursor underscores its utility and importance in modern organic synthesis.

References

-

Sulfolene. Wikipedia.[Link]

-

Diels Alder Reaction Experiment Part 1, Prelab. YouTube.[Link]

-

Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). University of California, Irvine.[Link]

-

Experiment #4. Course Hero.[Link]

- Lab report #4: Diels-Alder Reaction.Google Docs.

-

Cheletropic reaction. Wikipedia.[Link]

-

The Sulfolene Protecting Group: Observation of a Direct Photoinitiated Cheletropic Ring Opening. ResearchGate.[Link]

-

Experiment #4 Diels-Alder Reaction. Edubirdie.[Link]

-

1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment. Scribd.[Link]

-

This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. Semantic Scholar.[Link]

-

Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. National Institutes of Health.[Link]

-

THERMOLYSIS OF SUBSTITUTED ß-HYDROXYKETONES-ß-ARYL. A COMPUTATIONAL STUDY. SciELO Colombia.[Link]

-

Understanding the kinetics and mechanism of thermal cheletropic elimination of N2 from (2,5-dihydro-1H-pyrrol-1-ium-1-ylidene) amide using RRKM and ELF theories. Hasselt University.[Link]

-

Cheletropic Reactions. Baran Lab, Scripps Research.[Link]

Sources

- 1. Sulfolene - Wikipedia [en.wikipedia.org]

- 2. cerritos.edu [cerritos.edu]

- 3. youtube.com [youtube.com]

- 4. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]

- 5. Cheletropic reaction - Wikipedia [en.wikipedia.org]

- 6. baranlab.org [baranlab.org]

- 7. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 8. researchgate.net [researchgate.net]

- 9. Experiment #4 [sas.upenn.edu]

Technical Guide: 3-Sulfolene as a Superior In-Situ Source of 1,3-Butadiene for Research and Development

Abstract

In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of cyclic and polycyclic systems.[1] A key component of this reaction, 1,3-butadiene, is a gaseous and flammable substance at room temperature, posing significant challenges for handling, storage, and accurate dosage in experimental setups.[2] This technical guide provides an in-depth exploration of 3-sulfolene (also known as butadiene sulfone) as a stable, crystalline solid precursor for the convenient and safe in-situ generation of 1,3-butadiene.[3] We will delve into the underlying mechanism of the retro-cheletropic reaction, provide validated experimental protocols, and discuss critical parameters that ensure high-yield, reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Gaseous Reagents

The direct use of 1,3-butadiene in laboratory synthesis requires specialized equipment, such as cooled vessels and gas-tight syringes, to manage its low boiling point (-4.4 °C) and flammability. These handling complexities can introduce variability and safety risks into sensitive chemical processes. The use of an in-situ source, a precursor that generates the reactive species directly within the reaction mixture, elegantly circumvents these issues. This compound, a white, odorless, and indefinitely storable crystalline solid, is an exemplary solution, providing a safe and practical "masked" form of 1,3-butadiene.[3][4] Upon controlled heating, it cleanly decomposes to release 1,3-butadiene and sulfur dioxide, allowing the diene to be immediately consumed by a dienophile present in the reaction vessel.[5][6]

The Core Mechanism: Thermal Cheletropic Extrusion

The liberation of 1,3-butadiene from this compound is a classic example of a pericyclic reaction, specifically a thermal retro-cheletropic reaction.[6][7] Cheletropic reactions are a subclass of cycloadditions where two new bonds are made to, or broken from, a single atom.[7] In this case, the two carbon-sulfur sigma bonds in the this compound ring break concertedly, releasing sulfur dioxide (SO₂) and forming the conjugated diene.[5][8]

This process proceeds through a cyclic transition state involving a redistribution of six electrons, and for this reason, is often mechanistically compared to a retro-Diels-Alder reaction.[1][5][6] The reaction is driven by heat and is entropically favorable, as one solid molecule fragments into two gaseous molecules (at reaction temperature), increasing the system's disorder.

-

Apparatus Setup: Assemble a 25-mL round-bottom flask with a magnetic stir bar, fitted with a water-cooled reflux condenser in a heating mantle. [9][10]Ensure the setup is securely clamped within a fume hood.

-

Charging the Flask: To the flask, add 2.5 g of this compound, 1.5 g of finely pulverized maleic anhydride, and 1.0 mL of dry xylene. [10]The xylene acts as a solvent to create a homogenous reaction mixture.

-

Initial Dissolution: Gently warm the mixture while stirring. It is crucial to ensure all solids are completely dissolved before proceeding to reflux. [10][11]This step ensures that the decomposition of this compound occurs in the presence of the dissolved dienophile for maximum reaction efficiency. [11]4. Thermal Reaction: Increase the heating to bring the mixture to a moderate reflux. [10]Bubbles of SO₂ will be observed as the this compound decomposes. [10]Maintain this reflux for 30 minutes. Avoid overly vigorous heating to prevent the loss of gaseous 1,3-butadiene. [12]5. Cooling and Workup: After 30 minutes, remove the heat source and allow the flask to cool. [12]Add 10 mL of xylene to the warm mixture and stir until any precipitate that formed upon cooling has redissolved. [11]6. Crystallization: Transfer the solution to an Erlenmeyer flask. Slowly add approximately 5 mL of petroleum ether to the solution to induce precipitation of the product, as the anhydride is less soluble in this mixed solvent system. [11]Cool the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the resulting white crystalline product by vacuum filtration, wash the crystals with a small amount of cold petroleum ether, and allow them to air dry. [11]The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, can then be characterized by determining its mass (for yield calculation) and melting point (to assess purity).

Conclusion

This compound serves as an outstanding reagent for the safe and reproducible in-situ generation of 1,3-butadiene. Its solid, stable nature obviates the significant challenges associated with handling a gaseous diene, making complex cycloaddition reactions more accessible and reliable. By understanding the underlying cheletropic extrusion mechanism and carefully controlling key experimental parameters such as temperature and heating rate, researchers can effectively harness the synthetic power of 1,3-butadiene for a wide range of applications, from academic discovery to the synthesis of complex pharmaceutical intermediates.

References

-

Give the equation to show the formation of 1,3-butadiene from this compound. (n.d.). BYJU'S. [Link]

-

Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). Course Hero. [Link]

-

Experiment #4 Diels-Alder Reaction. (2021). Edubirdie. [Link]

-

Diels Alder Reaction Experiment Part 1, Prelab. (2020, October 2). YouTube. [Link]

-

Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020, October 6). YouTube. [Link]

-

Write a mechanism for the formation of 1, 3-butadiene from this compound or cyclopentadiene from dicyclopentadiene. (n.d.). Homework.Study.com. [Link]

- Lab report #4: Diels-Alder Reaction. (n.d.). Google Docs.

-

Sulfolene. (n.d.). Wikipedia. [Link]

-

Experiment #4. (n.d.). Angelfire. [Link]

-

Cheletropic SO2 extrusion in 3‐sulfolenes. (n.d.). ResearchGate. [Link]

-

write a mechanism for the formation of 1,3-butadiene from this compound or cyclopentadiene from dicyclopentadiene. (2016, June 1). Chegg. [Link]

-

Thermal Decomposition of Trimethylene Sulfone and 3-Methyl Sulfolane. (1975). National Technical Reports Library. [Link]

-

SAFETY DATA SHEET - this compound. (2011, December 15). Thermo Fisher Scientific. [Link]

-

Alkylation of sulfolene 9 and cheletropic elimination of sulfur dioxide... (n.d.). ResearchGate. [Link]

-

Cheletropic Reaction. (2014, January 21). Chem-Station Int. Ed.. [Link]

-

Advanced Cheletropic Reactions. (n.d.). Scribd. [Link]

-

Cheletropic reaction. (n.d.). Wikipedia. [Link]

-

A thorough understanding of the Diels–Alder reaction of 1,3‐butadiene and ethylene. (2025, August 10). ResearchGate. [Link]

-

14.4: The Diels–Alder Cycloaddition Reaction. (2024, September 25). Chemistry LibreTexts. [Link]

-

The Diels–Alder Reaction of Ethene and 1,3-Butadiene: An Extended Multireference ab initio Investigation. (2025, August 6). ResearchGate. [Link]

-

This compound. (n.d.). PubChem - NIH. [Link]

-

The Diels-Alder reaction of ethene and 1,3-butadiene: an extended multireference ab initio investigation. (2004, September 20). PubMed. [Link]

-

Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (2017, May 12). Energy & Fuels. [Link]

-

Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives ofT[2][5][12]riazolo[4,3-b]. (2022, October 17). Semantic Scholar. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Sulfolene - Wikipedia [en.wikipedia.org]

- 4. This compound | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. homework.study.com [homework.study.com]

- 7. Cheletropic reaction - Wikipedia [en.wikipedia.org]

- 8. Solved write a mechanism for the formation of 1,3-butadiene | Chegg.com [chegg.com]

- 9. youtube.com [youtube.com]

- 10. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]

- 11. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 12. cerritos.edu [cerritos.edu]

A Guide to the Thermal Extrusion of Sulfur Dioxide from 3-Sulfolene: Mechanism, Protocol, and Application

This technical guide provides an in-depth exploration of the thermal extrusion of sulfur dioxide (SO₂) from 3-sulfolene. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the fundamental principles, causality behind experimental choices, and field-proven methodologies for leveraging this powerful reaction.

Introduction: The Strategic Value of a Solid Butadiene Source

In the landscape of organic synthesis, the controlled generation of reactive intermediates is paramount. 1,3-butadiene, a cornerstone C4 building block for constructing six-membered rings via the Diels-Alder reaction, exists as a gas at room temperature, making it cumbersome and hazardous to handle.[1][2] this compound (also known as butadiene sulfone) presents an elegant solution to this challenge. It is a white, crystalline, and indefinitely stable solid that, upon moderate heating, cleanly decomposes to release 1,3-butadiene and sulfur dioxide gas.[1][3][4]

This process, a thermal retro-cheletropic reaction, allows for the in-situ generation of highly pure, s-cis conformer 1,3-butadiene, which can be immediately trapped by a dienophile in the reaction mixture.[5][6][7] The advantages are significant: it obviates the need for gas handling equipment, enhances safety, and minimizes the formation of polymeric by-products often associated with an excess of free diene.[4][8]

Mechanistic Underpinnings: A Pericyclic Perspective

The thermal decomposition of this compound is a classic example of a cheletropic elimination, a specific subclass of pericyclic reactions.[4][9] Understanding the mechanism is key to appreciating its efficiency and predictability.

Causality of the Reaction: The reaction involves the concerted, thermally-allowed cleavage of two carbon-sulfur sigma bonds.[5][10] According to Woodward-Hoffmann rules, this process is classified as a symmetry-allowed [σ²s + σ²s + π²s] cycloreversion. The transition state involves a cyclic array of six electrons, leading to the formation of two new π-bonds in 1,3-butadiene and the liberation of a stable, gaseous molecule, SO₂.[4] This entropic favorability, driven by the formation of two molecules from one and the irreversible loss of a gas, is a powerful thermodynamic driver for the reaction.

Kinetic and Thermodynamic Profile: The decomposition of this compound is thermally initiated, with significant rates observed at temperatures between 110-130°C.[11] While the reaction is reversible, the forward extrusion is dominant under typical laboratory conditions where the gaseous SO₂ is vented.[1] The onset of decomposition for sulfones in five-membered rings can occur in the range of 140–260°C.[12] The stability of this compound at room temperature combined with its clean decomposition at elevated temperatures provides a wide and convenient operational window for synthesis.

A Self-Validating Experimental Protocol: Diels-Alder Synthesis

The primary application of this reaction is the in-situ generation of butadiene for Diels-Alder cycloadditions. The following protocol for the synthesis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride is a robust and validated workflow that demonstrates the technique's utility.

Objective: To synthesize a Diels-Alder adduct by reacting thermally generated 1,3-butadiene with maleic anhydride.[11][13]

Materials and Reagents

| Reagent/Material | Purpose | Notes |

| This compound (C₄H₆O₂S) | 1,3-Butadiene source | Solid, stable precursor.[8] |

| Maleic Anhydride (C₄H₂O₃) | Dienophile | Electron-poor alkene. Causes burns; handle with care.[14] |

| Xylene (or Toluene) | High-boiling solvent | Provides necessary reaction temperature; dissolves reactants.[2][13] |

| Petroleum Ether | Recrystallization solvent | Induces precipitation of the product.[13] |

| Round-bottom flask | Reaction vessel | --- |

| Reflux condenser | Prevent solvent loss | --- |

| Heating mantle/hot plate | Heat source | Allows for controlled heating to reflux. |

| Fume Hood | Safety Critical | To vent toxic SO₂ gas. [4][15] |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating source. Crucially, this entire setup must be placed inside a certified chemical fume hood to safely vent the SO₂ gas produced. [4][15] A gas outlet tube from the top of the condenser leading to a gas trap (e.g., a beaker of water) can be used to monitor gas evolution.[14]

-

Charging the Flask: To the round-bottom flask, add this compound, maleic anhydride, and a minimal amount of a high-boiling solvent like xylene.[13][16] The solvent ensures a homogeneous reaction mixture and facilitates heat transfer.

-

Heating and Reaction:

-

Begin heating the mixture gently with stirring. The initial goal is to fully dissolve the solid reactants.[14] This step is critical; bringing the mixture to reflux before dissolution can cause the this compound to decompose and the resulting butadiene gas to escape before it has a chance to react with the dissolved maleic anhydride, thereby lowering the yield.[7]

-

Once a clear solution is obtained, increase the heating rate to bring the mixture to a moderate reflux. Vigorous bubbling will be observed as SO₂ evolves.

-

Maintain the reflux for approximately 30-60 minutes to ensure complete decomposition of the this compound.[13][14]

-

-

Isolation and Purification:

-

After the reflux period, remove the heat source and allow the flask to cool to room temperature.

-

To the cooled solution, add a volume of a non-polar solvent in which the product is poorly soluble, such as petroleum ether, to induce crystallization.[13]

-

Cool the mixture further in an ice bath to maximize the precipitation of the product.

-

Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold petroleum ether.

-

-

Characterization: Dry the product and determine its mass, calculate the percentage yield, and verify its identity and purity via melting point analysis.[11]

Quantitative Data and Expected Outcomes

The following table summarizes typical parameters for the synthesis of endo-cis-4-cyclohexene-1,2-dicarboxylic anhydride.

| Parameter | Value | Source |

| Reactant Ratio | ~1.4 : 1 (this compound : Maleic Anhydride) | [16] |

| Solvent | Xylene | [13][16] |

| Reaction Temperature | ~110-140°C (Reflux) | [11] |

| Reaction Time | 30 minutes | [13][14] |

| Typical Yield | 82-90% | [11] |

| Product Melting Point | 103-106°C | [11] |

Critical Safety and Handling Mandates

While this compound itself is a relatively benign solid, the thermal extrusion process generates sulfur dioxide, a toxic and corrosive gas.[4][8] Adherence to strict safety protocols is non-negotiable.

-

Sulfur Dioxide (SO₂):

-

Hazard: SO₂ is toxic if inhaled and is a severe respiratory tract irritant.[17][18] Symptoms of exposure can be delayed.[19]

-

Control: All operations involving the heating of this compound must be performed in a well-ventilated chemical fume hood. [4][15]

-

Personal Protective Equipment (PPE): Chemical safety goggles, face shields, and appropriate chemical-resistant gloves are mandatory.[19][20]

-

-

Emergency Response:

Conclusion

The thermal extrusion of sulfur dioxide from this compound is more than a mere reaction; it is a strategic tool that provides a safe, reliable, and controllable source of 1,3-butadiene for complex synthesis. By understanding the pericyclic mechanism that governs its transformation and adhering to a validated, safety-conscious experimental protocol, researchers can effectively harness this process to construct molecular architectures with high efficiency and predictability. Its utility continues to be demonstrated in the synthesis of natural products and other structurally intricate molecules, cementing its place as an indispensable reaction in the modern organic chemist's toolkit.[22][23]

References

- Vertex AI Search. (n.d.). Sulfur dioxide for sale, S02 industrial gas.

- Canadian Centre for Occupational Health and Safety. (n.d.). Sulfur Dioxide.

- Teck. (2018). Sulphur Dioxide Safety Data Sheet.

- Interscan Corporation. (2024). Sulfur Dioxide (SO2): Health Hazards and Safety Precautions.

- Study.com. (n.d.). Write a mechanism for the formation of 1, 3-butadiene from this compound.

- CLEAPSS. (2022). Student safety sheets 52 Sulfur dioxide.

- ChemicalBook. (2025). This compound | 77-79-2.

- Thieme. (n.d.). 3-Sulfolenes and Their Derivatives: Synthesis and Applications.

- Wikipedia. (n.d.). Sulfolene.

- Storaska, N. (2006). Experiment #4 Diels Alder Reaction.

- Haut, F-L., & Keimer, A. (n.d.). Traditional application of 3-sulfolenes as butadiene surrogates. ResearchGate.

- Chemiolis. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube.

- Wikipedia. (n.d.). Cheletropic reaction.

- Sample, T. E., Jr., & Flatch, L. F. (n.d.). This compound: A butadiene source for a Diels-Alder synthesis.

- Royal Society of Chemistry. (n.d.). Furan-fused this compound as a novel building block.

- Unknown. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).

- ResearchGate. (n.d.). Cheletropic SO2 extrusion in 3-sulfolenes.

- Grokipedia. (n.d.). Cheletropic reaction.

- Chegg. (2022, March 31). EXPERIMENT: Diels-Alder Reaction of 1,3-butadiene and maleic anhydride.

- Wolf, J. (2008). Lab report #4: Diels-Alder Reaction. Google Docs.

- Scribd. (n.d.). 1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment.

- Bartleby. (2024). Answered: this compound (butadiene sulfone) maleic anhydride.

- Chemiolis. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube.

- Study.com. (n.d.). Give the equation to show the formation of 1,3-butadiene from this compound.

- Edubirdie. (n.d.). Experiment #4 Diels-Alder Reaction.

- Saltiel, J., & Metts, L. (n.d.). Sensitized Photolyses of 3-Sulfolenes. Mechanism of Photochemical Sulfur Dioxide Extrusion from Sulfones. Journal of the American Chemical Society.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Google Patents. (n.d.). US3252997A - Purification of sulfolane compounds.

- National Center for Biotechnology Information. (n.d.). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. PMC.

- American Chemical Society. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels.

- Organic Syntheses. (n.d.). DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE.

- MDPI. (n.d.). Ab initio Investigation of the Thermochemistry and Kinetics of the SO2 + O3− → SO3− + O2 Reaction.

- Unknown. (2025). Mechanisms of thermal decompositions of polysulfones: A DFT and CBS-QB3 study.

- Wikipedia. (n.d.). Ramberg–Bäcklund reaction.

- MDPI. (n.d.). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives.

- ResearchGate. (n.d.). Sulfur Dioxide Extrusion: Exploring the Mechanism Behind the Formation of Highly Reactive 5-(Trifluoromethyl)Azafulvenium Methide Intermediates.

- Google Patents. (n.d.). US5290953A - Process for producing sulfolane compounds.

- Google Patents. (n.d.). CN104788422A - Continuous production method for preparing sulfolane from crude butadiene sulfone.

- Thieme. (n.d.). 3-Sulfolenes and Their Derivatives: Synthesis and Applications.

Sources

- 1. Sulfolene - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | 77-79-2 [chemicalbook.com]

- 4. cerritos.edu [cerritos.edu]

- 5. homework.study.com [homework.study.com]

- 6. Cheletropic reaction - Wikipedia [en.wikipedia.org]

- 7. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. grokipedia.com [grokipedia.com]

- 10. homework.study.com [homework.study.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Experiment #4 [sas.upenn.edu]

- 14. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]

- 15. m.youtube.com [m.youtube.com]

- 16. scribd.com [scribd.com]

- 17. Sulfur Dioxide (SO2): Health Hazards and Safety Precautions [gasdetection.com]

- 18. science.cleapss.org.uk [science.cleapss.org.uk]

- 19. CCOHS: Sulfur Dioxide [ccohs.ca]

- 20. teck.com [teck.com]

- 21. Sulfur dioxide for sale, S02 industrial gas [taiyugas.com]

- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 23. researchgate.net [researchgate.net]

Cheletropic reaction synthesis of 3-Sulfolene.

An In-Depth Technical Guide to the Cheletropic Synthesis of 3-Sulfolene

Abstract

This compound (2,5-dihydrothiophene-1,1-dioxide) is a pivotal crystalline solid in organic synthesis, primarily valued as a stable and safe surrogate for gaseous 1,3-butadiene.[1] Its synthesis via the [4+1] cheletropic reaction between 1,3-butadiene and sulfur dioxide represents a classic and efficient method for its production. This guide provides a comprehensive overview of the theoretical underpinnings, a detailed experimental protocol, critical safety considerations, and the mechanistic intricacies of this reaction. Designed for researchers and drug development professionals, this document elucidates the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Significance of this compound

In the landscape of organic chemistry, the Diels-Alder reaction is a cornerstone for the construction of six-membered rings. However, its simplest diene, 1,3-butadiene, is a flammable gas at room temperature, posing significant handling and safety challenges.[2] this compound elegantly circumvents this issue. It is a stable, odorless, crystalline solid that, upon heating, undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide in situ.[3][4] This controlled release allows for the safe and efficient execution of Diels-Alder reactions, as the gaseous diene is consumed as it is generated, preventing pressure buildup and minimizing exposure.[5]

The formation of this compound is itself a textbook example of a cheletropic reaction, a subclass of pericyclic reactions where two sigma bonds are concertedly formed to a single atom—in this case, the sulfur atom of sulfur dioxide (SO₂).[6][7] Understanding this synthesis is fundamental to leveraging this compound's utility in more complex molecular construction.

The [4+1] Cheletropic Reaction Mechanism

The synthesis of this compound is a reversible [4+1] cycloaddition between 1,3-butadiene and sulfur dioxide.[7][8] In this concerted process, the four π-electrons of the diene and a lone pair of electrons from sulfur dioxide participate in a cyclic transition state to form two new carbon-sulfur sigma bonds.

Theoretical and Mechanistic Analysis

The reaction is governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules.[9][10] Thermodynamically, the forward reaction (cycloaddition) is exothermic (ΔHº ≈ –16.5 kcal/mol) and is favored at lower temperatures.[8] However, the reaction also involves a significant decrease in entropy (ΔSº is negative) as two molecules combine into one.[8] Consequently, at elevated temperatures (typically above 100-110 °C), the entropy term (TΔS) dominates, and the equilibrium shifts to favor the retro-cheletropic reaction, leading to the decomposition of this compound back into butadiene and SO₂.[2][8] This temperature-dependent equilibrium is the key to its utility as a diene source.

The reaction between a 1,3-diene and SO₂ can theoretically yield two different products: a six-membered sultine via a hetero-Diels-Alder reaction (the kinetic product) or the five-membered this compound via a cheletropic reaction (the thermodynamic product).[6][11] For the reaction with butadiene, the five-membered sulfolene ring is significantly more stable, making it the overwhelmingly favored product under standard synthetic conditions.[6][11]

Caption: The concerted [4+1] cheletropic cycloaddition pathway.

Experimental Protocol: Synthesis of this compound

This protocol describes the direct synthesis of this compound from liquefied 1,3-butadiene and sulfur dioxide. This procedure requires specialized equipment for handling pressurized reagents. A safer alternative involves using sodium metabisulfite as an in situ source of SO₂.[12][13]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| 1,3-Butadiene | C₄H₆ | 54.09 | Flammable gas, b.p. -4.4 °C |

| Sulfur Dioxide | SO₂ | 64.07 | Toxic, corrosive gas, b.p. -10 °C[14] |

| Hydroquinone (inhibitor) | C₆H₄(OH)₂ | 110.11 | Polymerization inhibitor[3] |

| Pressure Vessel/Autoclave | - | - | Capable of withstanding >10 atm |

Step-by-Step Procedure

-

Safety First: This reaction must be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[15][16] An emergency plan for accidental gas release should be in place.[14]

-

Reactor Preparation: A clean, dry pressure vessel (autoclave) is charged with a small amount of a polymerization inhibitor, such as hydroquinone (~0.5-1.0 g).[5] The vessel is then sealed and cooled to approximately -15 °C using a cooling bath (e.g., dry ice/acetone).

-

Reagent Addition:

-

Carefully condense liquid sulfur dioxide (e.g., 68 g, 1.06 mol) into the cooled pressure vessel.

-

Subsequently, condense liquid 1,3-butadiene (e.g., 54 g, 1.00 mol) into the vessel. The reagents are typically used in near-equimolar amounts, with a slight excess of SO₂ sometimes employed.

-

-

Reaction Conditions: The sealed vessel is allowed to warm to room temperature. The reaction can proceed over several days at ambient temperature or can be accelerated by heating. For a more rapid synthesis, the vessel can be heated to ~100-130 °C for 30-60 minutes.[17] The autogenous pressure will increase upon heating.

-

Reaction Workup and Isolation:

-

After the reaction period, cool the vessel to room temperature.

-

Carefully vent any unreacted SO₂ and butadiene in a safe manner (e.g., through a scrubbing solution like sodium hydroxide).

-

Open the vessel to retrieve the crude product, which should be a solid mass of this compound.

-

-

Purification:

-

The crude this compound can be purified by recrystallization. A common solvent system is water or methanol.[5]

-

Dissolve the crude solid in a minimum amount of hot solvent, treat with activated carbon if necessary to remove colored impurities, filter the hot solution, and allow it to cool slowly to form crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. The purified product is a white crystalline solid.

-

-

Characterization: The identity and purity of the product can be confirmed by measuring its melting point, which should be in the range of 65-66 °C.[3]

Caption: A streamlined workflow for the synthesis of this compound.

Safety Considerations: A Critical Overview

The primary hazards in this synthesis are associated with the reagents.

-

Sulfur Dioxide (SO₂): A highly toxic and corrosive gas that can cause severe skin burns, eye damage, and is toxic if inhaled.[14]

-

Engineering Controls: Must be handled in a process enclosure or a well-ventilated fume hood with a dedicated exhaust system.[15] A safety shower and eyewash station must be readily available.[18]

-

PPE: Chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., Viton®, Butyl rubber) are mandatory.[15] Respiratory protection, such as a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA), is required for non-routine operations or in case of a leak.[16][19]

-

Handling: Use corrosion-resistant equipment and a back-flow preventative device in piping. Cylinders must be secured in an upright position.[14][15]

-

-

1,3-Butadiene: An extremely flammable gas that can form explosive peroxides.

-

Handling: Ensure all sources of ignition are removed from the work area. Use equipment rated for handling flammable gases. The addition of a polymerization inhibitor is crucial for safe storage and reaction.[3]

-

Conclusion

The cheletropic synthesis of this compound from 1,3-butadiene and sulfur dioxide is a robust and historically significant reaction. It provides a practical solution to the challenges of handling gaseous 1,3-butadiene, transforming it into a stable, crystalline solid ideal for synthetic applications, most notably the Diels-Alder reaction. A thorough understanding of the reaction's temperature-dependent equilibrium and strict adherence to safety protocols are paramount for its successful and safe execution in a laboratory setting. Modern variations using SO₂ surrogates further enhance the safety and accessibility of this valuable synthetic intermediate.

References

-

Brant, M., & Wulff, J. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Synthesis, 47(19), 2897-2912. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of this compound: Properties, Production, and Applications. Available at: [Link]

-

Gámez-Montaño, R., et al. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Organic & Biomolecular Chemistry, 16(16), 2919-2923. Available at: [Link]

-

Wikipedia. (n.d.). Sulfolene. Available at: [Link]

-

Wikipedia. (n.d.). Cheletropic reaction. Available at: [Link]

-

Scribd. (n.d.). Cheletropic Reaction of SO2 with 1,3-Butadiene. Available at: [Link]

-

Brant, M., & Wulff, J. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. Available at: [Link]

-

Sample, T. E., Jr., & Hatch, L. F. (1968). DIETHYL trans-Δ4-TETRAHYDROPHTHALATE. Organic Syntheses, 48, 43. Available at: [Link]

-

Gámez-Montaño, R., et al. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. The Royal Society of Chemistry. Available at: [Link]

-

K12 LibreTexts. (2023). Cheletropic reaction Facts for Kids. Available at: [Link]

-

ResearchGate. (n.d.). Reaction between 1,3-butadiene and sulfur dioxide to form a butadiene sulfone. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). The Diels-Alder Reaction. Available at: [Link]

-

Baran, P. (2013). Cheletropic Reactions. Baran Lab, Scripps Research. Available at: [Link]

-

Airgas. (2025). Sulfur Dioxide - Safety Data Sheet. Available at: [Link]

-

INEOS Group. (n.d.). Safety Data Sheet SULFUR DIOXIDE. Available at: [Link]

-

Gas Encyclopedia Air Liquide. (n.d.). Sulfur dioxide for sale, S02 industrial gas. Available at: [Link]

-

ChemTrack.org. (n.d.). Safety Guideline - SULFUR DIOXIDE. Available at: [Link]

-

Brant, M., & Wulff, J. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Synfacts, 11(12), 1259. Available at: [Link]

-

ResearchGate. (n.d.). Cheletropic SO2 extrusion in 3-sulfolenes. Available at: [Link]

-

Sample, T. E., Jr., & Hatch, L. F. (1968). This compound: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. Journal of Chemical Education, 45(1), 55. Available at: [Link]

-

LookChem. (n.d.). Purification of Sulfolane. Available at: [Link]

- Google Patents. (n.d.). US3252997A - Purification of sulfolane compounds.

-

University of Bath. (n.d.). Pericyclic Reactions - 6 Lectures. Available at: [Link]

-

Chem-Station. (2014). Cheletropic Reaction. Available at: [Link]

-

Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). The cheletropic ring-opening of sulfolene. Available at: [Link]

-

European Patent Office. (n.d.). EP 0412214 A1 - Purifying sulfolane. Available at: [Link]

-

Scribd. (n.d.). Advanced Cheletropic Reactions. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cheletropic reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Chemical Reactivity [www2.chemistry.msu.edu]

- 9. baranlab.org [baranlab.org]

- 10. researchgate.net [researchgate.net]

- 11. Cheletropic reaction Facts for Kids [kids.kiddle.co]

- 12. Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. airgas.com [airgas.com]

- 15. CCOHS: Sulfur Dioxide [ccohs.ca]

- 16. ineos.com [ineos.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. chemtrack.org [chemtrack.org]

- 19. Sulfur dioxide for sale, S02 industrial gas [taiyugas.com]

An In-Depth Technical Guide to the Physical Properties of 3-Sulfolene: Melting Point and Solubility

Abstract: 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide) is a pivotal organosulfur compound, widely recognized for its role as a stable, solid-state source of 1,3-butadiene for Diels-Alder reactions and other syntheses.[1][2] A comprehensive understanding of its physical properties is paramount for its effective handling, application, and the optimization of reaction protocols. This technical guide provides a detailed examination of two core physical characteristics of this compound: its melting point and solubility profile. We will delve into established values, the causality behind experimental methodologies for their determination, and the practical implications for researchers in synthetic chemistry and drug development.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides immediate insight into its identity and purity. For this compound, which typically presents as a white to off-white crystalline solid, this value is critical for confirming material integrity before its use in sensitive synthetic applications.[3][4][5]

Reported Melting Point Values

Multiple authoritative sources have characterized the melting point of this compound. The data, summarized below, show a consistent, narrow range, which is indicative of a well-defined crystalline structure.

| Property | Reported Value (°C) | Reported Value (°F) | Source(s) |

| Melting Point | 62.0 - 68.0 °C | Thermo Fisher Scientific[5] | |

| Melting Point | 65.0 - 66.0 °C | ChemicalBook, ChemBK[6][7] | |

| Melting Point | 64.0 - 65.5 °C | NOAA, PubChem, DrugFuture[3][4][8] | |

| Melting Point | 62.0 - 65.0 °C | Sigma-Aldrich[9] | |

| Melting Point | 65.0 °C | 149 °F | Spectrum Chemical, Wikidata[10][11] |

The slight variations observed across different suppliers and datasets can be attributed to minor differences in purity (e.g., ≥97.5% vs. ≥98.0%) and the specific analytical method employed.[5][9] It is crucial to note that this compound can begin to decompose above its melting point, liberating sulfur dioxide and 1,3-butadiene.[1][6] This thermal lability is its primary utility in synthesis but also underscores the need for precise temperature control during melting point analysis to prevent decomposition from skewing the results.

Protocol: Accurate Melting Point Determination (Capillary Method)

The capillary melting point method remains the gold standard for its simplicity, accuracy, and minimal sample requirement. The causality behind this protocol is rooted in providing a slow, uniform temperature ramp, allowing for the precise observation of the phase transition from solid to liquid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A coarse or moist sample will lead to inefficient heat transfer and a broadened, inaccurate melting range.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm. Tightly packing the sample ensures uniform heating.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating Protocol:

-

Rapid Ramp: Initially, heat the block rapidly to approximately 10-15°C below the expected melting point (e.g., to 50°C). This step efficiently reduces analysis time.

-

Slow Ramp: Decrease the heating rate to 1-2°C per minute. A slow ramp rate is critical to ensure the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting point.

-

-

Observation & Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has melted into a clear liquid.

-

The melting range is reported as T1 - T2. For pure this compound, this range should be narrow (≤ 2°C). A broad melting range often signifies the presence of impurities.

-

Solubility Profile: The Foundation for Application

The solubility of this compound dictates its utility as a reactant and a solvent. Its unique structure, featuring a polar sulfone group and a nonpolar hydrocarbon backbone, allows for solubility in a range of solvents.

Qualitative and Quantitative Solubility Data

This compound is generally characterized as being soluble in water and a variety of common organic solvents.[7][8][12] This broad solubility is advantageous for its use in diverse reaction media.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Water | 50-100 mg/mL at 16°C (61°F) | Soluble | NOAA, PubChem[3][4] |

| Water | 130 g/L (130 mg/mL) | Soluble | ChemicalBook, Sigma-Aldrich[6][9] |

| Ethanol | - | Soluble | ChemicalBook, Fisher Scientific[6][12] |

| Benzene | - | Soluble | ChemicalBook, Fisher Scientific[6][12] |

| Ether | - | Soluble | ChemicalBook, Fisher Scientific[6][12] |

| Xylene | Soluble upon warming | - | Student Experiment[2] |

The high polarity of the sulfone group facilitates strong dipole-dipole interactions with polar solvents like water and ethanol. The overall molecular structure also allows for miscibility with less polar aromatic solvents such as benzene and xylene.[1] Conversely, it is expected to have poor solubility in nonpolar aliphatic solvents like paraffins (e.g., hexane).[13]

Experimental Workflow: Isothermal Shake-Flask Solubility Determination

To quantitatively determine the solubility of this compound in a novel solvent system, the isothermal shake-flask method is a robust and reliable choice. This protocol is self-validating because it ensures that the system reaches true thermodynamic equilibrium.

Workflow Visualization

Caption: Isothermal Shake-Flask method for quantitative solubility analysis.

Detailed Protocol:

-

System Preparation: To a series of glass vials, add a precisely weighed amount of the chosen solvent. The choice of solvent is critical and should be based on the intended application (e.g., a high-boiling solvent for a high-temperature reaction).[2]

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

-

Equilibration: Seal the vials and place them in an incubator or water bath shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The extended time ensures the dissolution rate is not a limiting factor.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours. This allows the excess solid this compound to settle, providing a clear supernatant for sampling.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid introducing temperature fluctuations that could alter solubility, this step should be performed quickly. Use of a pre-warmed pipette tip is recommended.

-

Quantification: Determine the concentration of this compound in the aliquot.

-

Gravimetric Analysis: Transfer the aliquot to a pre-weighed vial, evaporate the solvent under vacuum, and weigh the remaining solid residue. This method is simple but requires a non-volatile solute and volatile solvent.

-

Chromatographic Analysis (e.g., HPLC): Dilute the aliquot with a suitable mobile phase and analyze it using a calibrated High-Performance Liquid Chromatography system. This provides higher accuracy and is suitable for a wider range of solvents.

-

-

Calculation: Express the solubility in standard units, such as mg/mL or g/L.

Practical Implications for the Researcher

-

Purity Assessment: A sharp melting point within the accepted range (e.g., 64-66°C) provides a quick and reliable confirmation of the purity of a batch of this compound.[1][6] A depressed or broad range suggests contamination, which could introduce unwanted side products in a synthesis.

-

Reaction Solvent Selection: The solubility data guides the choice of solvent for reactions. For Diels-Alder reactions, a solvent that readily dissolves this compound at the reaction temperature (often >110°C to induce decomposition) is required.[14] High-boiling aromatic solvents like xylene or sulfolane itself are often used.[2]

-

Purification Strategies: The differential solubility of this compound in various solvents is the basis for its purification by recrystallization. An ideal recrystallization solvent would be one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Safe Handling and Storage: Knowledge of the melting point is crucial for storage. It should be stored in a cool place, well below its melting point, to ensure long-term stability.[6][9]

References

-

This compound | C4H6O2S | CID 6498 - PubChem - NIH. [Link]

-

The Chemistry of this compound: Properties, Production, and Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound - ChemBK. [Link]

-

This compound - Wikidata. [Link]

-

2,5-Dihydrothiophene 1,1-Dioxide (this compound) SDS - Vector SDS. [Link]

-